molecular formula C8H5BF3NO2 B13402300 5-Cyano-2-(trifluoromethyl)phenylboronic acid

5-Cyano-2-(trifluoromethyl)phenylboronic acid

Cat. No.: B13402300
M. Wt: 214.94 g/mol
InChI Key: LXQWXVPCZZRXIY-UHFFFAOYSA-N
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Description

5-Cyano-2-(trifluoromethyl)phenylboronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a cyano group and a trifluoromethyl group attached to a phenyl ring, which is further bonded to a boronic acid moiety. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it valuable for various applications, particularly in Suzuki–Miyaura coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyano-2-(trifluoromethyl)phenylboronic acid typically involves the reaction of a bromobenzaldehyde derivative with a boronic acid reagent. One common method involves the lithiation of the bromobenzaldehyde, followed by the addition of a boronic acid derivative under controlled conditions . The reaction conditions often include the use of a palladium catalyst and a base, such as potassium carbonate, to facilitate the coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. These reactions are carried out in reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Cyano-2-(trifluoromethyl)phenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, sodium periodate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Potassium carbonate, sodium hydroxide.

    Catalysts: Palladium, platinum.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield boronic esters, while reduction can produce amines .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Cyano-2-(trifluoromethyl)phenylboronic acid include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity. The presence of both cyano and trifluoromethyl groups enhances its stability and makes it a versatile reagent in various chemical transformations .

Properties

Molecular Formula

C8H5BF3NO2

Molecular Weight

214.94 g/mol

IUPAC Name

[5-cyano-2-(trifluoromethyl)phenyl]boronic acid

InChI

InChI=1S/C8H5BF3NO2/c10-8(11,12)6-2-1-5(4-13)3-7(6)9(14)15/h1-3,14-15H

InChI Key

LXQWXVPCZZRXIY-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC(=C1)C#N)C(F)(F)F)(O)O

Origin of Product

United States

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